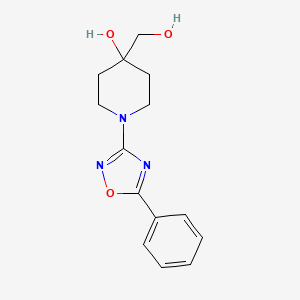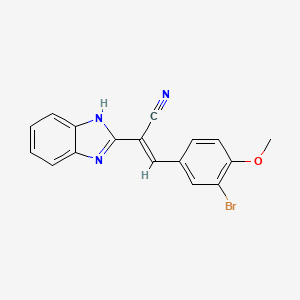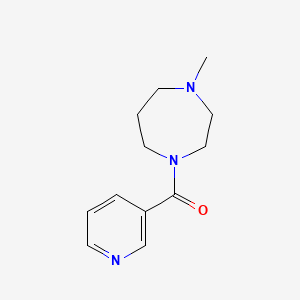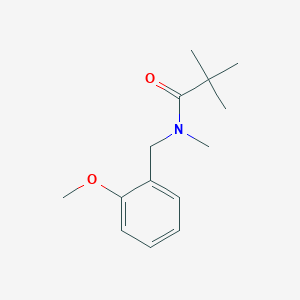
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol, also known as HPOP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HPOP is a piperidine derivative that contains an oxadiazole ring and a hydroxymethyl group, which makes it a versatile compound for various research purposes.
Mécanisme D'action
The mechanism of action of 4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol is not fully understood, but it is believed to interact with various receptors and enzymes in the body. This compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound can also inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Furthermore, this compound can activate the adenosine A2A receptor, which is involved in the regulation of sleep, wakefulness, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound can modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. This compound can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Furthermore, this compound can reduce oxidative stress and inflammation, which are implicated in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. This compound can also be used in various assays, such as radioligand binding assays and enzyme inhibition assays. However, this compound has some limitations, such as its limited solubility in aqueous solutions and its potential instability under certain conditions. Therefore, the storage and handling of this compound require careful consideration to ensure its stability and efficacy.
Orientations Futures
There are several future directions for research on 4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol. One area of interest is the development of this compound-based compounds for the treatment of neurological and psychiatric disorders, such as Parkinson's disease, Alzheimer's disease, and depression. Another area of interest is the elucidation of the mechanism of action of this compound and its interactions with various receptors and enzymes. Furthermore, the development of this compound-based fluorescent probes for imaging studies and the synthesis of this compound-based polymers and dendrimers for drug delivery applications are also promising directions for research.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields of scientific research. The synthesis method of this compound is relatively simple, and its scientific research applications include medicinal chemistry, neuroscience, and biochemistry. This compound's mechanism of action is not fully understood, but it is believed to interact with various receptors and enzymes in the body. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for research on this compound, and its potential applications in drug discovery and delivery are promising.
Méthodes De Synthèse
The synthesis of 4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol involves the reaction of 4-(chloromethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine with sodium hydroxide in the presence of ethanol. The resulting product is then treated with hydrochloric acid to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Applications De Recherche Scientifique
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. This compound can be used as a ligand for various receptors, such as dopamine receptors, serotonin receptors, and adenosine receptors. This compound can also be used as a fluorescent probe for imaging studies, as it exhibits fluorescence properties under certain conditions. Furthermore, this compound can be used as a building block for the synthesis of other compounds, such as this compound-based polymers and dendrimers.
Propriétés
IUPAC Name |
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-10-14(19)6-8-17(9-7-14)13-15-12(20-16-13)11-4-2-1-3-5-11/h1-5,18-19H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBCFTHYERKGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)C2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)

![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
![N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B5493275.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)

![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)
![2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)
![3-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5493298.png)
![(1R*,2R*,6S*,7S*)-4-[4-(4-morpholinylcarbonyl)benzoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5493305.png)


![4-({(2R,5S)-5-[(6-methyl-2-phenylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5493343.png)